2-(4-chloro-3-methylphenoxy)-N'-[(E)-(5-nitrofuran-2-yl)methylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chloro-3-methylphenoxy)-N’-[(E)-(5-nitrofuran-2-yl)methylidene]acetohydrazide is a synthetic organic compound that has garnered interest due to its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a chlorinated phenoxy group, a nitrofuran moiety, and an acetohydrazide linkage, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3-methylphenoxy)-N’-[(E)-(5-nitrofuran-2-yl)methylidene]acetohydrazide typically involves the following steps:
Formation of 4-chloro-3-methylphenoxyacetic acid: This intermediate is synthesized by reacting 4-chloro-3-methylphenol with chloroacetic acid under basic conditions.
Conversion to hydrazide: The 4-chloro-3-methylphenoxyacetic acid is then converted to its corresponding hydrazide by reacting with hydrazine hydrate.
Condensation with 5-nitrofuran-2-carbaldehyde: The final step involves the condensation of the hydrazide with 5-nitrofuran-2-carbaldehyde under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-3-methylphenoxy)-N’-[(E)-(5-nitrofuran-2-yl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The chlorinated phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium on carbon (Pd/C) catalyst is typically used for reduction.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties due to the presence of the nitrofuran moiety.
Medicine: Potential use as a therapeutic agent, particularly in the development of new antibiotics.
Industry: Utilized in the synthesis of herbicidal compounds and other agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N’-[(E)-(5-nitrofuran-2-yl)methylidene]acetohydrazide is primarily attributed to its ability to interact with biological macromolecules. The nitrofuran moiety can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components. Additionally, the compound may inhibit specific enzymes or disrupt cellular processes by binding to molecular targets such as DNA or proteins.
Comparison with Similar Compounds
Similar Compounds
2-(4-chloro-2-methylphenoxy)acetic acid (MCPA): A widely used herbicide with a similar phenoxy structure.
2-(4-chloro-2-methylphenoxy)-3’-(trifluoromethyl)acetanilide: Another compound with a chlorinated phenoxy group, used in agrochemicals.
Uniqueness
2-(4-chloro-3-methylphenoxy)-N’-[(E)-(5-nitrofuran-2-yl)methylidene]acetohydrazide is unique due to the presence of both the nitrofuran and acetohydrazide moieties, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable target for further research and development.
Properties
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O5/c1-9-6-10(2-4-12(9)15)22-8-13(19)17-16-7-11-3-5-14(23-11)18(20)21/h2-7H,8H2,1H3,(H,17,19)/b16-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MULMKUSYTASGLG-FRKPEAEDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NN=CC2=CC=C(O2)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)OCC(=O)N/N=C/C2=CC=C(O2)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.